molecular formula C7H7FN2O B13981481 1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one

1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one

Cat. No.: B13981481
M. Wt: 154.14 g/mol
InChI Key: GZSPMTWRDZYXGK-UHFFFAOYSA-N
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Description

1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 6th position and a fluorine atom at the 2nd position of the pyridine ring, along with an ethanone group attached to the 3rd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of the fluorine atom at the desired position.

    Acylation: Attachment of the ethanone group to the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The amino and fluorine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • 1-(6-Fluoropyridin-2-yl)ethan-1-ol
  • ®-2-Amino-1-(6-fluoropyridin-3-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one

Comparison: 1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

1-(6-amino-2-fluoropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7FN2O/c1-4(11)5-2-3-6(9)10-7(5)8/h2-3H,1H3,(H2,9,10)

InChI Key

GZSPMTWRDZYXGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)N)F

Origin of Product

United States

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